

# Application Notes and Protocols: Neuroprotective Effects of Celastrol in Cell- Based Models

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## Compound of Interest

Compound Name: *Epitaraxerol*

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### Introduction

Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (*Tripterygium wilfordii*), has garnered significant attention for its potent neuroprotective properties.<sup>[1][2][3]</sup> In various in vitro models of neurodegenerative diseases, Celastrol has demonstrated efficacy in mitigating neuronal damage through its anti-inflammatory, antioxidant, and anti-apoptotic activities.<sup>[1][2]</sup> These application notes provide a comprehensive overview of the neuroprotective effects of Celastrol in cell-based models, including detailed experimental protocols and a summary of key quantitative data. The human neuroblastoma cell line, SH-SY5Y, is a commonly used model in neurotoxicity and neuroprotection studies due to its human origin and ability to differentiate into a neuronal phenotype.<sup>[3][4][5]</sup>

## Data Presentation: Neuroprotective Effects of Celastrol

The following tables summarize the quantitative data on the neuroprotective effects of Celastrol in SH-SY5Y cells subjected to neurotoxins such as rotenone and 1-methyl-4-phenylpyridinium (MPP+), which are commonly used to model Parkinson's disease in vitro.<sup>[1][3][6][7][8]</sup>

Table 1: Effect of Celastrol on Cell Viability and Apoptosis in Rotenone-Induced Neurotoxicity in SH-SY5Y Cells

Treatment Group	Celastrol Concentration	Rotenone Concentration	Cell Viability (% of Control)	Apoptosis Rate (% of Control)	Reference
Control	-	-	100%	Baseline	[3]
Rotenone	-	1 $\mu$ M	~70%	Increased	[3]
Celastrol + Rotenone	500 nM	1 $\mu$ M	Increased by 28.99% vs. Rotenone	Decreased by 54.38% vs. Rotenone	[3]

Table 2: Effect of Celastrol on Oxidative Stress Markers in Rotenone-Induced Neurotoxicity in SH-SY5Y Cells

Treatment Group	Celastrol Concentration	Rotenone Concentration	ROS Generation (% of Control)	SOD Activity (% of Rotenone Group)	GSH Levels (% of Rotenone Group)	Reference
Control	-	-	100%	N/A	N/A	[3]
Rotenone	-	1 $\mu$ M	Increased	N/A	N/A	[3]
Celastrol + Rotenone	500 nM	1 $\mu$ M	Reduced by 33.99% vs. Rotenone	Increased by 120.53%	Increased by 90.46%	[3]

Table 3: Effect of Celastrol on Mitochondrial Function in Rotenone-Induced Neurotoxicity in SH-SY5Y Cells

Treatment Group	Celastrol Concentration	Rotenone Concentration	Mitochondrial Membrane Potential (MMP)	Cytosolic Cytochrome C Release	Reference
Control	-	-	High	Low	<a href="#">[3]</a>
Rotenone	-	1 $\mu$ M	Decreased (15.10 $\pm$ 0.71 % of JC-1 monomer)	Increased	<a href="#">[3]</a>
Celastrol + Rotenone	500 nM	1 $\mu$ M	Preserved (33.93 $\pm$ 3.62 % of JC-1 monomer)	Reduced by 45.57% vs. Rotenone	<a href="#">[3]</a>

Table 4: Effect of Celastrol on Autophagy in Rotenone-Induced Neurotoxicity in SH-SY5Y Cells

Treatment Group	Celastrol Concentration	Rotenone Concentration	LC3-II/LC3-I Ratio	$\alpha$ -Synuclein Accumulation	Reference
Control	-	-	Baseline	Low	<a href="#">[3]</a>
Rotenone	-	1 $\mu$ M	N/A	Increased	<a href="#">[3]</a>
Celastrol + Rotenone	500 nM	1 $\mu$ M	Increased by 60.92% vs. Rotenone	Reduced by 35.93% vs. Rotenone	<a href="#">[3]</a>

## Experimental Protocols

Protocol 1: Assessment of Neuroprotection against Rotenone-Induced Toxicity in SH-SY5Y Cells

### 1. Cell Culture and Differentiation:

- Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- For differentiation, seed cells at a desired density and treat with 10 µM retinoic acid for 6 days.

## 2. Treatment:

- Pre-treat differentiated SH-SY5Y cells with various concentrations of Celastrol (e.g., 500 nM) for 24 hours.[3]
- Following pre-treatment, expose the cells to a neurotoxin such as rotenone (e.g., 1 µM) for another 24 hours.[3]
- Include appropriate control groups: untreated cells, cells treated with Celastrol alone, and cells treated with rotenone alone.

## 3. Cell Viability Assay (MTT Assay):

- After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

## 4. Apoptosis Assay (Annexin V-FITC/PI Staining):

- Harvest the cells and wash with cold PBS.
- Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative).

## Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

### 1. Cell Treatment:

- Follow the cell culture, differentiation, and treatment steps as described in Protocol 1.

### 2. ROS Detection (DCFH-DA Assay):

- After treatment, wash the cells with PBS.
- Incubate the cells with 10  $\mu$ M 2',7'-dichlorofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
- Wash the cells again with PBS to remove excess probe.
- Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope.
- Normalize the fluorescence intensity to the cell number or protein concentration.

### Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP)

#### 1. Cell Treatment:

- Follow the cell culture, differentiation, and treatment steps as described in Protocol 1.

#### 2. MMP Measurement (JC-1 Staining):

- After treatment, incubate the cells with JC-1 staining solution (5  $\mu$ g/mL) for 20 minutes at 37°C.
- Wash the cells with PBS.
- Measure the fluorescence of both JC-1 monomers (green, emission ~530 nm) and J-aggregates (red, emission ~590 nm) using a fluorescence microscope or a flow cytometer.
- A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

### Protocol 4: Western Blot Analysis for Autophagy and Apoptosis Markers

#### 1. Protein Extraction:

- Following treatment (as in Protocol 1), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration using a BCA protein assay.

#### 2. Western Blotting:

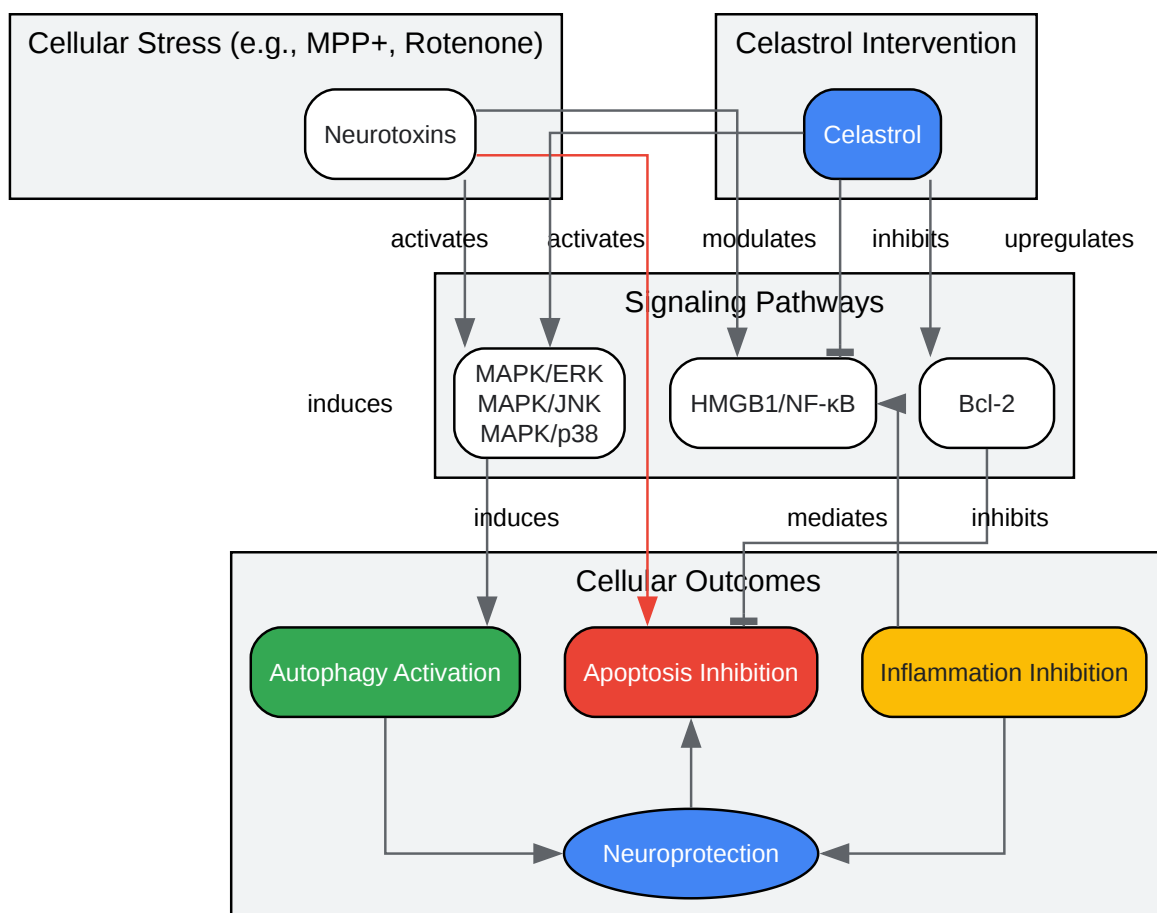
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies against LC3B,  $\alpha$ -synuclein, Bcl-2, Bax, and a loading control (e.g.,  $\beta$ -actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize to the loading control.

## Signaling Pathways and Experimental Workflows

### Signaling Pathways of Celastrol's Neuroprotective Effects

Celastrol exerts its neuroprotective effects by modulating several key signaling pathways. In models of Parkinson's disease, Celastrol has been shown to activate autophagy through the MAPK/p38, MAPK/ERK, and MAPK/JNK signaling pathways.<sup>[1]</sup> It also enhances the expression of the anti-apoptotic protein Bcl-2.<sup>[1]</sup> Furthermore, Celastrol can inhibit neuroinflammation by suppressing the HMGB1/NF- $\kappa$ B signaling pathway.<sup>[1]</sup>

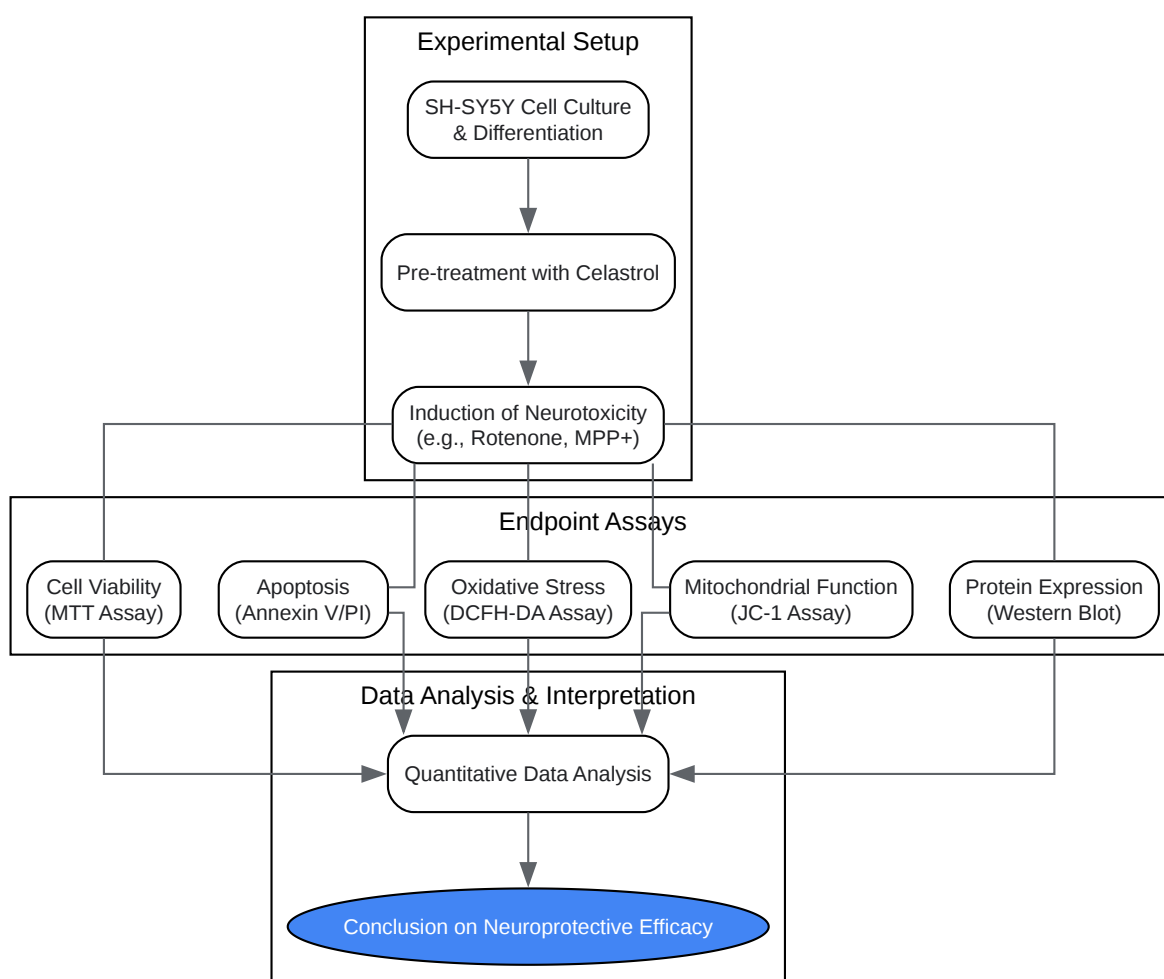


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Caption: Signaling pathways modulated by Celastrol to exert neuroprotection.

### Experimental Workflow for Assessing Neuroprotective Effects

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound like Celastrol in a cell-based model of neurotoxicity.



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Caption: General workflow for in vitro neuroprotection studies.

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